molecular formula C17H10FNO4 B13145170 4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid

4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid

Cat. No.: B13145170
M. Wt: 311.26 g/mol
InChI Key: RDYCKZHXTUXBGI-AATRIKPKSA-N
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Description

4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid (CAS 7255-73-4) is a specialized organic compound with a molecular weight of 311.26 g/mol and the molecular formula C17H10FNO4 . This compound is characterized by a planar, tricyclic 9-fluorenone core system substituted with a fluorine atom at the 7-position, which can enhance metabolic stability and influence electronic properties . The structure is further functionalized with a 4-oxobut-2-enoic acid chain linked via an amide bond, presenting a maleamic acid-type structure . This conjugated system features a reactive alkene, a free carboxylic acid, and an amide group, making it a versatile multifunctional scaffold for chemical synthesis . In research, this compound serves as a valuable building block in medicinal chemistry and drug discovery. Its structure is reminiscent of derivatives containing the pyrrolidine-2,5-dione (succinimide) fragment, a common motif in medicinal chemistry known for its binding efficacy and low toxicity . The molecule can be utilized in the design and synthesis of novel therapeutic agents that modulate enzymatic processes . The presence of the carboxylic acid allows for further derivatization, such as the formation of amides or esters, while the electron-withdrawing fluorenone system and the conjugated alkene can participate in cyclization reactions to form more complex heterocyclic systems . Researchers can employ this compound in the development of small molecule inhibitors, particularly for its potential to form multi-point interactions with biological targets through its planar aromatic system and hydrogen-bonding functionalities . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care, referring to the Safety Data Sheet for proper handling procedures.

Properties

Molecular Formula

C17H10FNO4

Molecular Weight

311.26 g/mol

IUPAC Name

(E)-4-[(7-fluoro-9-oxofluoren-2-yl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C17H10FNO4/c18-9-1-3-11-12-4-2-10(19-15(20)5-6-16(21)22)8-14(12)17(23)13(11)7-9/h1-8H,(H,19,20)(H,21,22)/b6-5+

InChI Key

RDYCKZHXTUXBGI-AATRIKPKSA-N

Isomeric SMILES

C1=CC2=C(C=C1NC(=O)/C=C/C(=O)O)C(=O)C3=C2C=CC(=C3)F

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C=CC(=O)O)C(=O)C3=C2C=CC(=C3)F

Origin of Product

United States

Preparation Methods

Activation of 4-Oxobut-2-enoic Acid

Due to the low reactivity of carboxylic acids towards amines, activation is necessary:

  • Use of carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
  • Addition of catalytic amounts of 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency.
  • Solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) at 0 °C to room temperature.

Reaction Conditions and Yields

  • Typical reaction conditions involve stirring the amino-fluorenone with the activated acid derivative for 1–12 hours at temperatures ranging from 0 °C to room temperature.
  • Yields reported in related amide coupling reactions with similar substrates range from 60% to 75%.
  • Purification is generally performed by silica gel column chromatography using DCM/methanol gradients.

Representative Experimental Procedure

Step Reagents and Conditions Outcome / Notes
1. Activation 4-oxobut-2-enoic acid (1 eq), HATU (1.2 eq), DMAP (catalytic), DCM/DMF solvent, 0 °C Formation of activated ester intermediate
2. Coupling Addition of 7-fluoro-2-amino-9-oxo-9H-fluorene (1 eq), stir 1–3 h at RT Formation of amide bond
3. Work-up Saturated aqueous sodium bicarbonate wash, extraction with DCM, evaporation Isolation of crude product
4. Purification Silica gel chromatography (DCM:MeOH = 70:1) Pure 4-((7-fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid

Analytical Characterization

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Yield (%) Notes
Fluorenone fluorination Selectfluor or NFSI, oxidation with DDQ 70–85 Regioselective fluorination at 7-position
Amination at 2-position n-BuLi lithiation, aniline, Pd-catalyst 65–80 Buchwald-Hartwig amination preferred
Amide coupling with keto acid HATU/EDC, DMAP, DCM/DMF, 0 °C to RT 60–75 Carbodiimide activation, column purification
Purification Silica gel chromatography N/A Ensures >95% purity

Chemical Reactions Analysis

Types of Reactions

4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoicacid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the enone group can lead to the formation of carboxylic acids, while reduction of the fluorenone moiety can yield fluorenol derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of fluorenone compounds, including 4-((7-fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid, exhibit promising anticancer properties. These compounds have been shown to inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the synthesis of related compounds that demonstrated significant cytotoxicity against different cancer cell lines, suggesting a pathway for further drug development targeting specific cancer types .

Antimicrobial Properties

The compound's structural features may also contribute to antimicrobial activity. Studies have suggested that similar fluorenone derivatives possess antibacterial effects, making them candidates for developing new antimicrobial agents. The presence of the fluorine atom in the structure enhances biological activity and lipophilicity, potentially improving membrane permeability and efficacy against pathogens .

Case Studies

Several studies have documented the performance of this compound as a corrosion inhibitor for steel in acidic media. For instance, a recent study evaluated its efficacy using electrochemical methods, demonstrating significant reduction in corrosion rates compared to untreated samples . The results indicated that the compound could serve as an effective alternative to traditional inhibitors.

Radiolabeling for Imaging

The potential application of this compound in imaging technologies has been explored through radiolabeling techniques. Derivatives of fluorenone have been synthesized and labeled with radioisotopes for use in positron emission tomography (PET). These compounds can target specific receptors or enzymes associated with diseases such as cancer or neurodegenerative disorders, enabling non-invasive imaging .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer and antimicrobial propertiesSignificant cytotoxicity against cancer cells; potential antimicrobial activity
Corrosion InhibitionEffective in acidic environmentsDemonstrated significant reduction in corrosion rates
Imaging TechnologiesUse in radiolabeling for PET imagingTargeting specific receptors enhances imaging capabilities

Mechanism of Action

The mechanism of action of 4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoicacid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorenone moiety can interact with hydrophobic pockets in proteins, while the enone group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target proteins and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of fluorenone- and oxobutanoic acid-containing derivatives. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Key Substituents Physical Properties Key Features
4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid (Target Compound) C₁₇H₁₀FNO₄ 7-Fluoro, α,β-unsaturated carboxylic acid Not reported Conjugated enone system; potential Michael acceptor; fluorinated for stability
(Z)-4-((2-Formylphenyl)amino)-4-oxobut-2-enoic acid C₁₁H₉NO₄ 2-Formylphenyl m.p. 157–183°C; yellow solid Lacks fluorenone core; formyl group may enhance electrophilicity
(Z)-4-((4-Chloro-2-formylphenyl)amino)-4-oxobut-2-enoic acid C₁₁H₈ClNO₄ 4-Chloro-2-formylphenyl m.p. 157–183°C; light pink solid Chlorine substituent increases lipophilicity; similar reactivity to target
2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid C₂₂H₁₆FNO₃ 4-Fluoroanilino, saturated oxobutanoic acid Not reported Saturated backbone reduces conjugation; fluoroanilino enhances aromatic stacking
4-(Benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid C₂₆H₂₃NO₆ Benzyloxy, Fmoc-protected amino m.w. 445.46 Bulky Fmoc group limits solubility; benzyloxy enhances steric hindrance

Key Differences and Implications

Electronic Effects: The target compound’s fluorine atom at the 7-position increases electron-withdrawing effects compared to non-fluorinated analogs like (Z)-4-((2-formylphenyl)amino)-4-oxobut-2-enoic acid. This may enhance electrophilicity in the enone system, promoting nucleophilic attack in biological targets . In contrast, 4-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid () lacks an α,β-unsaturated system, reducing its reactivity as a Michael acceptor.

Biological Interactions: The conjugated enone in the target compound is absent in 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid (), which has a saturated oxobutanoic acid chain. This structural difference may reduce interactions with thiol-containing enzymes (e.g., cysteine proteases) .

Synthetic Accessibility :

  • Similar compounds, such as those in , were synthesized via Procedure A (6 mmol scale), suggesting that the target compound could be prepared using analogous methods. However, fluorination at the 7-position may require specialized reagents (e.g., Selectfluor) .

Safety and Handling: Limited toxicity data are available for fluorenone derivatives ().

Biological Activity

4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid is a synthetic compound notable for its unique structural features, including a fluorenone moiety and an enone functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-cancer properties and enzyme inhibition. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula : C17H10FNO4
Molecular Weight : 311.26 g/mol
IUPAC Name : (E)-4-[(7-fluoro-9-oxofluoren-2-yl)amino]-4-oxobut-2-enoic acid
InChI Key : RDYCKZHXTUXBGI-AATRIKPKSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorenone moiety can engage with hydrophobic pockets in proteins, while the enone group is capable of forming covalent bonds with nucleophilic residues in enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes such as apoptosis and proliferation.

Biological Activities

  • Anticancer Activity
    • Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in breast and lung cancer cells by activating caspase pathways.
    • Case Study : In vitro tests demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values reported at approximately 15 µM and 20 µM, respectively.
  • Enzyme Inhibition
    • The compound has been investigated for its ability to inhibit certain enzymes involved in cancer metabolism. For example, it has shown potential as an inhibitor of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression related to cancer progression.
    • Research Findings : Inhibition assays revealed that this compound could reduce HDAC activity by over 50% at concentrations around 10 µM.
  • Antimicrobial Activity
    • Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. Its effectiveness was evaluated against multi-drug resistant strains, showing promising results.
    • Case Study : In vitro assays indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructureBiological ActivityIC50/ MIC
N-(7-fluoro-9-oxo-9H-fluoren-2-yl)acetamideFluorenone without enoneModerate anticancer~25 µM
Acetamide,N-(6-fluoro-9-oxo-9H-fluoren-2-yl)Similar fluorenoneLow antimicrobial>100 µg/mL

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